2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features a unique combination of isoxazole and isoindoline structures Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions, while isoindoline is a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . The isoindoline structure can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substituents can be introduced into the compound through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the isoindoline structure can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid: Known for its hypolipidemic activity.
5-Aryl-3-cyclopentylisoxazoles: Used for inhibiting chronic pain.
3-Bromo-4-isoxazolylaminoalcohols: Notable for their analgesic activity.
Uniqueness
2-(5-Methylisoxazol-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid stands out due to its combined isoxazole and isoindoline structures, which provide a unique set of chemical and biological properties.
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c1-6-4-10(14-20-6)15-11(16)8-3-2-7(13(18)19)5-9(8)12(15)17/h2-5H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQOBFVJSZGOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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